molecular formula C7H9FN2 B6251004 1-(5-fluoro-2-methylpyridin-3-yl)methanamine CAS No. 1211585-70-4

1-(5-fluoro-2-methylpyridin-3-yl)methanamine

Cat. No.: B6251004
CAS No.: 1211585-70-4
M. Wt: 140.16 g/mol
InChI Key: MRYHNSKHELXGLJ-UHFFFAOYSA-N
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Description

1-(5-fluoro-2-methylpyridin-3-yl)methanamine is a chemical compound with the molecular formula C7H9FN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a fluorine atom and a methyl group on the pyridine ring makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-fluoro-2-methylpyridin-3-yl)methanamine typically involves the introduction of a fluorine atom and a methyl group onto the pyridine ring, followed by the addition of a methanamine group. One common method involves the use of fluorinated pyridines as starting materials. The fluorination can be achieved through various methods, including the Umemoto reaction and the Balz-Schiemann reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-fluoro-2-methylpyridin-3-yl)methanamine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(5-fluoro-2-methylpyridin-3-yl)methanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(5-fluoro-2-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition of enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-3-methylpyridine
  • 4-fluoro-2-methylpyridine
  • 5-fluoro-2-methylpyridine

Uniqueness

1-(5-fluoro-2-methylpyridin-3-yl)methanamine is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

1211585-70-4

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

(5-fluoro-2-methylpyridin-3-yl)methanamine

InChI

InChI=1S/C7H9FN2/c1-5-6(3-9)2-7(8)4-10-5/h2,4H,3,9H2,1H3

InChI Key

MRYHNSKHELXGLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)F)CN

Purity

95

Origin of Product

United States

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